

# CP-471474: A Technical Overview of a Pan-Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CP-471474 |           |
| Cat. No.:            | B1669501  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**CP-471474** is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Developed by Pfizer, this hydroxamate-based small molecule demonstrated significant efficacy in preclinical models of diseases characterized by excessive extracellular matrix degradation, including myocardial infarction and emphysema. Despite promising preclinical data, the clinical development of **CP-471474** appears to have been discontinued, a fate shared by many broad-spectrum MMP inhibitors due to challenges with safety and off-target effects. This document provides a comprehensive technical overview of the available preclinical data on **CP-471474**, including its mechanism of action, pharmacological profile, and key experimental findings.

#### Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in a wide range of diseases, including cardiovascular disorders, cancer, and chronic inflammatory conditions. **CP-471474** emerged from research efforts to develop therapeutic agents that could mitigate the pathological tissue destruction mediated by MMPs.

#### **Chemical Properties**







• Compound Name: CP-471474

Chemical Name: 2-[[[4-(4-fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methyl-propanamide

CAS Number: 210755-45-6

Molecular Formula: C16H17FN2O5S

Molecular Weight: 368.4 g/mol

• Chemical Structure:

### **Discovery and Development**

While specific details regarding the lead optimization and structure-activity relationship (SAR) studies for **CP-471474** are not extensively published, its chemical structure is characteristic of hydroxamate-based MMP inhibitors. This class of compounds typically features a hydroxamic acid moiety (-C(=O)NHOH) that chelates the active site zinc ion of MMPs, leading to potent inhibition. The sulfonylamino backbone and the substituted biphenyl ether likely contribute to its binding affinity and selectivity profile across the MMP family. The development status of **CP-471474** is listed as "Pending", which in the pharmaceutical industry often signifies that development has been halted.[1] This was a common outcome for many broad-spectrum MMP inhibitors developed in the same era due to dose-limiting side effects, most notably musculoskeletal syndrome, observed in clinical trials of similar compounds.[2]

#### **Mechanism of Action**

**CP-471474** functions as a pan-inhibitor of MMPs, with varying potency against different family members. Its primary mechanism involves the high-affinity, reversible binding of its hydroxamate group to the zinc ion in the catalytic domain of MMPs, thereby blocking their enzymatic activity.





Click to download full resolution via product page

Caption: Mechanism of action of CP-471474.

# Pharmacological Profile In Vitro Potency

**CP-471474** exhibits potent inhibitory activity against several key MMPs involved in tissue remodeling. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are summarized in the table below.



| MMP Target             | IC <sub>50</sub> (nM) | Reference |
|------------------------|-----------------------|-----------|
| MMP-1 (Collagenase-1)  | 1170                  | [1]       |
| MMP-2 (Gelatinase-A)   | 0.7                   | [1]       |
| MMP-3 (Stromelysin-1)  | 16                    | [1]       |
| MMP-9 (Gelatinase-B)   | 13                    | [1]       |
| MMP-13 (Collagenase-3) | 0.9                   | [1]       |

#### **Preclinical Pharmacokinetics**

Limited pharmacokinetic data is available from a study in guinea pigs. Following subcutaneous injection, plasma levels of **CP-471474** were measured.

| Time Post-Dose | Plasma Concentration (ng/mL) |
|----------------|------------------------------|
| 1 hour         | 2020                         |
| 6 hours        | 160                          |

## **Preclinical Efficacy**

**CP-471474** has been evaluated in animal models of emphysema and myocardial infarction, demonstrating its potential to mitigate tissue damage in these conditions.

#### **Emphysema Model**

In a guinea pig model of tobacco smoke-induced emphysema, **CP-471474** was administered to assess its effect on lung inflammation and alveolar destruction.

#### Key Findings:

- Significantly reduced the extent (p < 0.002) and severity (p < 0.05) of lung inflammation at</li>
  2 months of smoke exposure.[1]
- Significantly decreased emphysematous changes (alveolar destruction) at both 2 months (p < 0.0001) and 4 months (p < 0.02) of smoke exposure.[1]



• The treatment was associated with a reduction in the activity of MMP-9 in the lungs.[1]



Click to download full resolution via product page

Caption: Signaling pathway in emphysema and the inhibitory effect of CP-471474.

#### **Myocardial Infarction Model**

While specific data for **CP-471474** in a myocardial infarction model is not detailed in the available literature, its potent inhibition of MMP-2 and MMP-9 suggests a potential role in mitigating adverse cardiac remodeling post-infarction. MMP-2 and MMP-9 are known to be upregulated following myocardial infarction and contribute to the degradation of the cardiac ECM, leading to ventricular dilation and heart failure.





Click to download full resolution via product page

Caption: Role of MMPs in post-myocardial infarction remodeling and the therapeutic target for **CP-471474**.

### **Experimental Protocols**

Detailed experimental protocols for the studies involving **CP-471474** are not publicly available. The following are generalized protocols based on standard methodologies for the key experiments cited.

#### In Vitro MMP Inhibition Assay (Generalized)

 Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions (e.g., using APMA for most MMPs).



- Inhibitor Preparation: **CP-471474** is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
- Assay Reaction: The activated MMP enzyme is incubated with varying concentrations of CP-471474 in an appropriate assay buffer.
- Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction.
- Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.
- Data Analysis: The initial reaction rates are calculated, and the IC<sub>50</sub> values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

Caption: Generalized workflow for in vitro MMP inhibition assay.

#### In Vivo Emphysema Model (Based on Guinea Pig Study)

- Animal Model: Male Hartley guinea pigs are used.
- Exposure: Animals are exposed to cigarette smoke (e.g., from multiple cigarettes per day) or room air (for control groups) for a period of up to 4 months.
- Drug Administration: CP-471474 is formulated in a suitable vehicle (e.g., 20% ethanol/80% polyethylene glycol) and administered daily via subcutaneous injection at a dose of 20 mg/kg. A vehicle-only group serves as a control.[1] The diet may also be supplemented with the compound.[1]
- Endpoint Analysis (at 2 and 4 months):
  - Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltrates and MMP activity (e.g., by zymography).
  - Histology and Morphometry: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histological assessment of inflammation and measurement of mean linear intercept to quantify emphysema.
- Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare the different treatment groups.

#### **Clinical Development**

There is no publicly available information indicating that **CP-471474** entered clinical trials. Like many other broad-spectrum MMP inhibitors, its development was likely halted in the preclinical or early clinical stages due to concerns about the potential for mechanism-based side effects, particularly musculoskeletal syndrome, which plagued other drugs in this class.

#### Conclusion



**CP-471474** is a potent, broad-spectrum MMP inhibitor that showed considerable promise in preclinical models of emphysema. Its ability to inhibit key MMPs involved in pathological tissue degradation highlights the therapeutic potential of targeting these enzymes. However, the likely discontinuation of its development underscores the significant challenges in translating the efficacy of broad-spectrum MMP inhibitors into safe and effective clinical therapies. Future research in this area has shifted towards the development of more selective MMP inhibitors to minimize off-target effects and improve the therapeutic window.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CP-471474 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CP-471474: A Technical Overview of a Pan-Matrix Metalloproteinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669501#cp-471474-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com